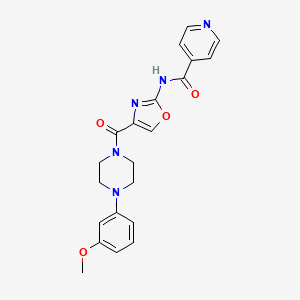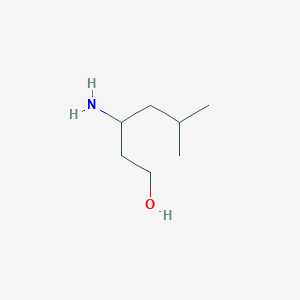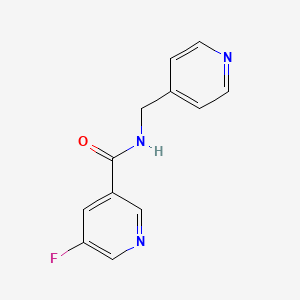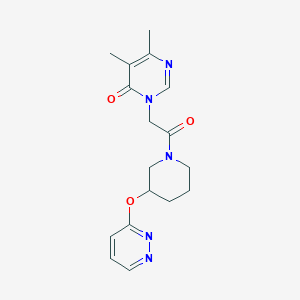![molecular formula C22H18F3N5O2 B2520345 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 922026-96-8](/img/structure/B2520345.png)
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide" is a benzamide-based heterocyclic compound. Benzamide derivatives are known for their diverse biological activities, including antiviral properties as demonstrated by compounds with significant activity against the H5N1 influenza virus . Additionally, benzamide compounds have been synthesized with potential applications in imaging for cancer diagnosis using positron emission tomography (PET) .
Synthesis Analysis
The synthesis of benzamide-based heterocycles often involves multi-step reactions starting from simple precursors. For instance, benzamide-based 5-aminopyrazoles are prepared through a reaction sequence involving benzoyl isothiocyanate, malononitrile, alkyl halides, and hydrazine . Similarly, the synthesis of antipyrine derivatives includes the formation of benzamide compounds with good yields, followed by spectroscopic characterization . The synthesis of PET imaging agents also involves multiple steps, starting from difluorobenzoic acid and amino-hydroxypyrazole, leading to complex benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray analysis . The crystal structure of related compounds has been determined, showing that they crystallize in the monoclinic P21/c space group with molecular sheets primarily formed by hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions that contribute to the biological activity of these compounds.
Chemical Reactions Analysis
Benzamide derivatives undergo various chemical reactions during their synthesis. For example, the reaction of benzoyl isothiocyanate with different reagents leads to the formation of 5-aminopyrazoles and their fused heterocycles . The crystal packing of antipyrine derivatives is stabilized by a combination of hydrogen bonds and π-interactions, which are energetically relevant and contribute to the stability of the assemblies .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, as seen in some derivatives, can significantly affect the physical properties, such as the boiling and melting points, as well as the chemical reactivity of the compound . The biological activity, including antiviral and anticancer properties, is also a critical aspect of the chemical properties of these compounds .
Scientific Research Applications
Synthesis and Antiviral Activity
A study detailed a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, revealing significant antiavian influenza virus activity. This research highlighted the potential of such compounds in combating bird flu influenza (H5N1), with certain derivatives showing notable viral reduction rates (Hebishy et al., 2020).
Anticancer and Anti-Inflammatory Properties
Another investigation synthesized pyrazolopyrimidines derivatives and evaluated them for anticancer and anti-5-lipoxygenase activities. The study found that some compounds exhibited cytotoxic effects against cancer cell lines and inhibited 5-lipoxygenase, suggesting a potential for cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016).
COX-2 Inhibition for Anti-Inflammatory Applications
Research into pyrazolo[3,4‐d]pyrimidine derivatives as COX-2 selective inhibitors demonstrated their promising anti-inflammatory properties. Certain compounds outperformed standard anti-inflammatory drugs in inhibitory profiles, indicating their potential as therapeutic agents (Raffa et al., 2009).
Antimicrobial Activity
The synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives was explored, showing some compounds' effectiveness against microbial infections. This suggests a potential role in developing new antimicrobial agents (Abunada et al., 2008).
properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O2/c23-22(24,25)18-9-5-4-8-16(18)20(31)26-10-11-30-19-17(12-28-30)21(32)29(14-27-19)13-15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDYZZJNHCCLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2520264.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)
![6-Cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2520271.png)
![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)
![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)


![2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)


![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)